4-Bromobenzofuran
Overview
Description
4-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring The bromine atom is substituted at the fourth position of the benzofuran ring
Mechanism of Action
Target of Action
4-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities Benzofuran derivatives have been found to interact with various biological targets, including enzymes and receptors involved in cancer and viral infections .
Mode of Action
For instance, some benzofuran compounds have been found to inhibit the growth of cancer cells
Biochemical Pathways
For example, some benzofuran compounds have been found to inhibit the growth of cancer cells, suggesting that they may affect pathways related to cell proliferation .
Pharmacokinetics
Benzofuran derivatives have been used in the development of drugs and clinical drug candidates , suggesting that they may have favorable pharmacokinetic properties
Result of Action
Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Biochemical Analysis
Biochemical Properties
4-Bromobenzofuran has been shown to interact with various enzymes and proteins. For instance, bromobenzofuran-oxadiazoles have been evaluated for their therapeutic potential against key cancer targets such as EGFR, PI3K, mTOR, GSK-3β, AKT, and Tubulin polymerization enzymes . These interactions are primarily binding interactions, where this compound binds to the active sites of these enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, bromobenzofuran-oxadiazoles have been shown to exhibit anti-cancer potential against the HepG2 liver cancer cell line . They influence cell function by interacting with key cancer targets, thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, bromobenzofuran-oxadiazoles have been shown to bind to the active sites of EGFR, PI3K, mTOR, and Tubulin polymerization enzymes . These interactions can lead to changes in the activity of these enzymes, thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzofuran can be synthesized through several methods. One common method involves the bromination of benzofuran using bromine or a bromine-containing reagent. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide or aluminum bromide, and the reaction conditions often include a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of cuprous bromide in ethanol solvent, where benzofuran reacts with cuprous bromide to generate this compound. The product is then purified through crystallization, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form benzofuran-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products:
Substitution: Various substituted benzofurans depending on the nucleophile used.
Oxidation: Benzofuran-4-carboxylic acid.
Reduction: Benzofuran.
Scientific Research Applications
4-Bromobenzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
4-Bromobenzofuran can be compared with other benzofuran derivatives such as:
2-Bromobenzofuran: Similar structure but with the bromine atom at the second position, leading to different reactivity and applications.
4-Chlorobenzofuran: Chlorine substituted at the fourth position, which may exhibit different electronic and steric effects compared to bromine.
Benzofuran: The parent compound without any halogen substitution, used as a reference for understanding the effects of halogenation.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for designing molecules with desired properties in medicinal and materials chemistry.
Properties
IUPAC Name |
4-bromo-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKGZOJEQUDHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569309 | |
Record name | 4-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128868-60-0 | |
Record name | 4-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromobenzofuran an interesting target for synthetic chemists?
A1: this compound represents a valuable scaffold due to its potential for further derivatization. The bromine atom allows for various transformations like cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the benzofuran core []. This opens avenues for creating a library of compounds with potentially diverse applications.
Q2: How is this compound synthesized in the research presented?
A2: The synthesis utilizes a novel two-fold C-H functionalization strategy to create a multifunctionalized arene building block []. This building block is then transformed into 2,3-dihalophenol, which undergoes a cascade Sonogashira coupling/5-endo-dig cyclization reaction with phenylacetylene to yield this compound [].
Q3: What are the potential advantages of this synthetic route compared to traditional methods?
A3: Traditional approaches to similar structures often involve multistep procedures, harsh conditions, and limited substrate scope []. This novel method offers a more efficient and general approach, starting from readily available aryl iodides and utilizing milder reaction conditions []. This allows for the synthesis of a broader range of substituted 4-halobenzofurans, increasing their accessibility for further exploration.
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